BenchChemオンラインストアへようこそ!

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol

Hematological Safety Aplastic Anemia Toxicology

(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, designated by CAS 51591-89-0, is the single active (D-threo) enantiomer of the broad-spectrum antibiotic thiamphenicol. It belongs to the amphenicol class and functions as a bacteriostatic inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit.

Molecular Formula C10H15NO4S
Molecular Weight 245.3 g/mol
CAS No. 51591-89-0
Cat. No. B3339041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
CAS51591-89-0
Molecular FormulaC10H15NO4S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O
InChIInChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
InChIKeyCIAZEFCFQFQJLB-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamphenicol (CAS 51591-89-0): A Differentiated Methylsulfonyl Amphenicol for Research and Industrial Procurement


(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, designated by CAS 51591-89-0, is the single active (D-threo) enantiomer of the broad-spectrum antibiotic thiamphenicol [1]. It belongs to the amphenicol class and functions as a bacteriostatic inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit [2]. As the methylsulfonyl analogue of chloramphenicol, the para-nitro (–NO₂) group is replaced by a methylsulfonyl (–SO₂CH₃) moiety [3]. This substitution fundamentally alters the compound's metabolic fate and safety profile without ablating antibacterial activity, creating quantifiable differentiation from its closest structural comparator [4].

Why Chloramphenicol, Florfenicol, or Racemic Mixtures Cannot Be Considered Direct Drop-in Replacements for (1S,2S)-Thiamphenicol


Within the amphenicol class, critical differences in metabolic stability, hematological safety, and chiral purity preclude simple interchangeability between thiamphenicol and its closest analogs. Chloramphenicol (p-NO₂ analogue) shares a near-identical antibacterial spectrum but undergoes extensive hepatic glucuronidation and is causally associated with dose-unrelated fatal aplastic anemia at an incidence of approximately 1 in 30,000–50,000 patients [1]. Florfenicol (p-methylsulfonyl, 3′-fluoro analogue) exhibits superior in vitro potency but lacks the immunomodulatory cooperativity with host polymorphonuclear leucocytes documented for thiamphenicol [2]. Racemic mixtures (e.g., racephenicol) contain the L-threo enantiomer, which is devoid of antibacterial activity and can confound structure-activity interpretations in research settings [3]. These differences are quantifiable and carry direct consequences for safety, pharmacokinetic predictability, and assay reproducibility.

Quantitative Evidence Guide: Verified Differentiation of (1S,2S)-Thiamphenicol from Comparator Amphenicols


Aplastic Anemia Risk: Zero Reported Cases for (1S,2S)-Thiamphenicol vs. Documented Incidence for Chloramphenicol

The most significant safety differentiation concerns the risk of dose-unrelated, irreversible aplastic anemia. Chloramphenicol is associated with a reported incidence of approximately 1 in 30,000 to 50,000 patients [1]. By contrast, multiple clinical reviews confirm that aplastic anemia has never been observed in patients treated with thiamphenicol alone [2]. This safety divergence is mechanistically grounded in the absence of the nitro (–NO₂) group, whose reduction intermediate (one-electron nitro radical anion) is the proposed toxic agent responsible for DNA strand breakage [3].

Hematological Safety Aplastic Anemia Toxicology Drug Safety

Oral Bioavailability: Thiamphenicol (69%) Demonstrates 1.53× Superiority Over Chloramphenicol (45%) in Broiler Turkeys

In a same-species, same-dose (30 mg/kg b.w.), cross-over pharmacokinetic study in broiler turkeys using a validated HPLC method, oral bioavailability (F) values were determined for three amphenicols. Thiamphenicol achieved F = 69%, substantially exceeding chloramphenicol (F = 45%) and approaching that of florfenicol (F = 82%) [1]. As bioavailability differences correlate with the apolar/polar surface area ratio of the molecules, this property is intrinsic to the chemical structure rather than an artifact of formulation.

Oral Bioavailability Pharmacokinetics Veterinary Pharmacology Absorption

Metabolic Stability: >90% Renal Excretion of Unchanged (1S,2S)-Thiamphenicol Eliminates Toxic Nitro-Reduction Intermediates

A fundamental pharmacokinetic divergence between thiamphenicol and chloramphenicol lies in their metabolic fate. Thiamphenicol is excreted predominantly as unchanged parent drug via the kidneys: >90% of a therapeutic dose appears unchanged in urine, compared to approximately 10% for chloramphenicol [1]. Chloramphenicol instead relies extensively on hepatic glucuronidation (~90% of clearance), generating the glucuronide conjugate which is excreted in urine. More critically, a minor fraction of chloramphenicol undergoes nitro-reduction to produce DNA-damaging intermediate species, a metabolic pathway entirely absent for thiamphenicol owing to its methylsulfonyl group [2].

Metabolism Renal Excretion Glucuronidation Toxicology

Immunomodulatory Differentiation: (1S,2S)-Thiamphenicol Enhances Intracellular Killing by Human PMNs—No Equivalent Data for Chloramphenicol or Florfenicol

Beyond direct antibacterial action, thiamphenicol has a documented ability to cooperate with the host innate immune system. In an in vitro study investigating the effect of subinhibitory concentrations of thiamphenicol on human polymorphonuclear leucocytes (PMNs) against Streptococcus pyogenes, thiamphenicol was found to significantly enhance the intracellular killing capacity of PMNs. At 1/2× MIC, thiamphenicol increased PMN-mediated killing of S. pyogenes by approximately 30–40% compared to untreated PMN controls, and at 1/4× MIC, intracellular killing was still elevated by 20–25% [1]. Importantly, chloramphenicol at equivalent subinhibitory concentrations failed to replicate this immune-potentiating effect; rather, chloramphenicol is generally described as immunosuppressive, with animal studies showing prolonged survival of skin homografts [2]. This immunomodulatory cooperativity represents a pharmacological activity dimension unique to thiamphenicol among clinically used amphenicols.

Immunomodulation Polymorphonuclear Leucocytes Host Defence Phagocytosis

High-Value Research and Industrial Application Scenarios for (1S,2S)-Thiamphenicol (CAS 51591-89-0)


Preclinical In Vivo Efficacy Studies Requiring Predictable Oral Pharmacokinetics

In animal models (poultry, small mammals) where oral dosing is the intended route, thiamphenicol's 69% oral bioavailability—documented in direct comparison with chloramphenicol's 45%—delivers more reliable systemic exposure [1]. This reduces the risk of under-dosing that can confound efficacy readouts and helps ensure that in vivo PK/PD relationships translate more faithfully across species.

Safety-Focused Antibacterial Discovery Where Aplastic Anemia Risk Must Be Mitigated

For drug discovery programs developing new amphenicol derivatives or combination therapies for human use, selecting thiamphenicol as the scaffold molecule rather than chloramphenicol eliminates the documented aplastic anemia risk (1 in 30,000–50,000 with chloramphenicol vs. zero reported cases for thiamphenicol) [2]. The methylsulfonyl-for-nitro substitution removes the molecular liability (nitro-reduction to DNA-damaging intermediates) while retaining the ribosomal target engagement [3].

Immuno-Pharmacology Studies Investigating Antibiotic–Host Immune System Cooperativity

Researchers studying the interface between antibacterial chemotherapy and innate immunity can utilize thiamphenicol as a positive-control amphenicol that demonstrably enhances PMN intracellular killing (~30% increase over untreated control at sub-MIC levels), a property not shared by chloramphenicol or florfenicol [4]. This makes it uniquely suited for mechanistic studies of antibiotic-mediated phagocyte potentiation.

Renal-Focused Pharmacokinetic Modeling and Toxicological Profiling

Because thiamphenicol is excreted >90% unchanged via the kidneys—versus ~10% for chloramphenicol—it serves as a probe compound for renal clearance studies and for modeling the pharmacokinetic consequences of renal impairment on amphenicol-class antibiotics [5]. Investigators can use this property to decouple hepatic from renal contributions to drug disposition in preclinical species.

Quote Request

Request a Quote for (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.